molecular formula C20H26N4O5S2 B10927764 methyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10927764
M. Wt: 466.6 g/mol
InChI Key: PRQKUDVASIQQMC-UHFFFAOYSA-N
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Description

METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, such as the pyrazole and thiophene rings. These are synthesized through cyclization reactions involving appropriate precursors like hydrazines and 1,3-dicarbonyl compounds .

The final step includes esterification to form the methyl ester group, completing the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows for strong binding interactions, while the sulfonyl and piperidyl groups enhance its solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[({1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDYL}CARBONYL)AMINO]-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of multiple heterocyclic structures and functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H26N4O5S2

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 2-[[1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H26N4O5S2/c1-12-16(10-21-23(12)2)31(27,28)24-9-5-6-13(11-24)18(25)22-19-17(20(26)29-3)14-7-4-8-15(14)30-19/h10,13H,4-9,11H2,1-3H3,(H,22,25)

InChI Key

PRQKUDVASIQQMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)N2CCCC(C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OC

Origin of Product

United States

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